H-甘氨酰-苯丙氨酰-对硝基苯胺

描述

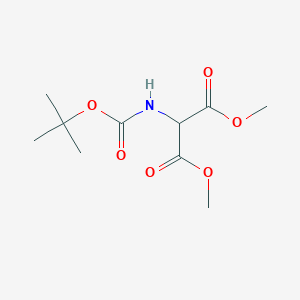

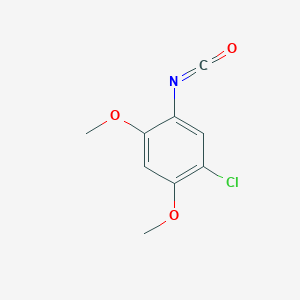

H-Gly-Phe-Pna is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality H-Gly-Phe-Pna suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Gly-Phe-Pna including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

水凝胶形成

H-甘氨酰-苯丙氨酰-对硝基苯胺: 在低分子量水凝胶的形成中起着至关重要的作用。由于所涉及的氨基酸数量和性质,这些水凝胶具有高度的模块化特性,这使得特定的肽自组装过程成为可能。 将核碱基掺入这些肽中是一种新兴的设计超分子水凝胶的方法,这种方法在药物递送和组织工程中具有潜在的应用前景 .

食品蛋白水解

在食品工业中,H-甘氨酰-苯丙氨酰-对硝基苯胺可用于增强蛋白质的水解。这一过程对于开发食品产品的风味和质地至关重要。 研究表明,来自乳酸杆菌的类似外肽酶如PepX和PepN的酶活性可显著提高酪蛋白的水解程度,这表明类似的肽可用于食品蛋白水解 .

作用机制

Mode of Action

The specific mechanism of H-Gly-Phe-Pna’s action remains somewhat elusive . It’s postulated that H-Gly-Phe-Pna could function as an antioxidant and anti-inflammatory agent . It possibly scavenges free radicals and curtails inflammation by limiting the release of pro-inflammatory cytokines . There’s also speculation that H-Gly-Phe-Pna might shelter cells by adjusting the activity of certain enzymes .

Biochemical Pathways

H-Gly-Phe-Pna is involved in the biochemical pathways related to inflammation and oxidative stress . By acting as an antioxidant and anti-inflammatory agent, H-Gly-Phe-Pna can influence these pathways and their downstream effects . The compound’s potential to adjust the activity of certain enzymes also suggests its involvement in enzymatic pathways .

Result of Action

The molecular and cellular effects of H-Gly-Phe-Pna’s action are primarily related to its antioxidant and anti-inflammatory activities . By scavenging free radicals, H-Gly-Phe-Pna can protect cells from oxidative damage . Its anti-inflammatory activity, which involves limiting the release of pro-inflammatory cytokines, can help to mitigate inflammation at the cellular level .

生化分析

Biochemical Properties

H-Gly-Phe-Pna plays a crucial role in biochemical reactions as a substrate for proteolytic enzymes, including dipeptidyl peptidase I (cathepsin C). Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the amino terminus of peptides and proteins. The interaction between H-Gly-Phe-Pna and cathepsin C involves the cleavage of the peptide bond between glycine and phenylalanine, resulting in the release of p-nitroaniline. This interaction is essential for studying the enzymatic activity and kinetics of cathepsin C and other related proteases .

Cellular Effects

H-Gly-Phe-Pna influences various cellular processes by serving as a substrate for proteolytic enzymes that regulate protein turnover and degradation. The cleavage of H-Gly-Phe-Pna by cathepsin C and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the release of p-nitroaniline upon cleavage can be used to monitor the activity of proteases involved in cellular processes such as apoptosis, autophagy, and immune responses .

Molecular Mechanism

The molecular mechanism of H-Gly-Phe-Pna involves its interaction with proteolytic enzymes, leading to the cleavage of the peptide bond and the release of p-nitroaniline. This process is facilitated by the binding of H-Gly-Phe-Pna to the active site of enzymes like cathepsin C, where specific amino acid residues interact with the substrate to catalyze the cleavage reaction. The resulting p-nitroaniline can be detected spectrophotometrically, providing insights into enzyme activity and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Gly-Phe-Pna can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. H-Gly-Phe-Pna is generally stable when stored at low temperatures (e.g., -20°C) but may degrade over time if exposed to higher temperatures or light. Long-term studies have shown that the use of H-Gly-Phe-Pna in in vitro assays can provide consistent results for enzyme activity measurements, although the stability of the compound should be regularly monitored to ensure accuracy .

Dosage Effects in Animal Models

The effects of H-Gly-Phe-Pna in animal models can vary with different dosages. At lower doses, H-Gly-Phe-Pna is typically well-tolerated and can be used to study enzyme activity without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential impacts on liver and kidney function. It is essential to determine the appropriate dosage range for each specific study to avoid toxicity while obtaining reliable data on enzyme activity .

Metabolic Pathways

H-Gly-Phe-Pna is involved in metabolic pathways related to protein degradation and amino acid metabolism. The cleavage of H-Gly-Phe-Pna by proteolytic enzymes results in the release of glycine, phenylalanine, and p-nitroaniline. These products can enter various metabolic pathways, with glycine and phenylalanine being further metabolized through pathways such as glycolysis and the tricarboxylic acid cycle. The involvement of H-Gly-Phe-Pna in these pathways highlights its role in studying metabolic flux and enzyme kinetics .

Transport and Distribution

Within cells and tissues, H-Gly-Phe-Pna is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via endocytosis or specific amino acid transporters. Once inside the cell, H-Gly-Phe-Pna may localize to lysosomes, where it interacts with proteolytic enzymes like cathepsin C. The distribution of H-Gly-Phe-Pna within cells can influence its accessibility to target enzymes and its overall effectiveness in biochemical assays .

Subcellular Localization

H-Gly-Phe-Pna primarily localizes to lysosomes within cells, where it serves as a substrate for lysosomal proteases such as cathepsin C. The subcellular localization of H-Gly-Phe-Pna is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The activity of H-Gly-Phe-Pna in lysosomes is crucial for studying the function of lysosomal enzymes and their role in cellular processes such as autophagy and protein degradation .

属性

IUPAC Name |

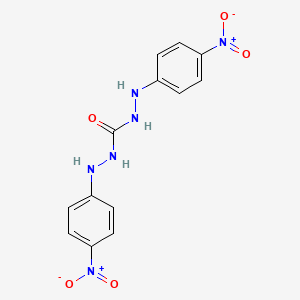

2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c18-11-16(22)20-15(10-12-4-2-1-3-5-12)17(23)19-13-6-8-14(9-7-13)21(24)25/h1-9,15H,10-11,18H2,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDZCZRECXTRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393159 | |

| Record name | H-Gly-Phe-pNA HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21027-72-5 | |

| Record name | H-Gly-Phe-pNA HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。